1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-2-carboxylicacid
Description
1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-2-carboxylic acid is a bicyclic compound featuring a pyridine ring attached to the bicyclo[2.1.1]hexane scaffold at position 1 and a carboxylic acid group at position 2. The bicyclo[2.1.1]hexane core imparts structural rigidity, which is advantageous for modulating conformational flexibility in drug design.
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
1-pyridin-3-ylbicyclo[2.1.1]hexane-2-carboxylic acid |
InChI |
InChI=1S/C12H13NO2/c14-11(15)10-4-8-5-12(10,6-8)9-2-1-3-13-7-9/h1-3,7-8,10H,4-6H2,(H,14,15) |
InChI Key |
OKXDQBSIWRJHAY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C2)(C1C(=O)O)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation typically follows these key steps:
- Construction of the bicyclo[2.1.1]hexane core via photochemical [2+2] cycloaddition or other cyclization methods.
- Introduction of the pyridin-3-yl substituent, often through cross-coupling or nucleophilic addition.
- Installation or transformation of functional groups to yield the carboxylic acid at the 2-position.
Detailed Synthetic Procedures
Photochemical [2+2] Cycloaddition Approach
A notable method involves the photochemical [2+2] cycloaddition of suitable dienes or alkenes to form the bicyclo[2.1.1]hexane skeleton. According to Paul et al. (2023), the synthesis of bicyclo[2.1.1]hexane derivatives including pyridinyl-substituted analogs was achieved via such photochemical routes.
-
- Use of UV irradiation to promote [2+2] cycloaddition.
- Controlled temperature and solvent conditions to optimize yield.
- Subsequent functionalization steps to introduce the carboxylic acid.
Example: The reaction of a 3-pyridyl-substituted alkene with a suitable alkene under UV light yields the bicyclo[2.1.1]hexane core with the pyridine substituent installed.
Directed C–H Functionalization
Following core construction, selective C–H activation methods can be employed to introduce the carboxylic acid functionality at the 2-position. This approach utilizes transition metal catalysis to functionalize specific C–H bonds adjacent to the bicyclic framework.
- Catalysts: Palladium or other transition metals.
- Reagents: Carboxylation agents or oxidants to install the acid group.
- Advantages: High regioselectivity and functional group tolerance.
Functional Group Transformations
Starting from bicyclo[2.1.1]hexane-5-carboxylic acid derivatives, further transformations such as oxidation, reduction, or halogenation facilitate the introduction of the pyridin-3-yl group or carboxyl group modifications.
- For example, alcohol intermediates can be oxidized to acids.
- Halogenated intermediates can undergo nucleophilic substitution with pyridinyl nucleophiles.
Representative Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Product Description | Yield (%) |
|---|---|---|---|---|
| 1 | [2+2] Photochemical Cycloaddition | UV irradiation of alkene precursors in inert solvent | Bicyclo[2.1.1]hexane core with substituents | 60–75 |
| 2 | Directed C–H Carboxylation | Pd catalyst, CO2 or carboxylation agent | Introduction of carboxylic acid at C-2 | 50–65 |
| 3 | Cross-coupling or substitution | Pyridin-3-yl nucleophile or coupling partner | Installation of pyridin-3-yl substituent at C-1 | 55–70 |
| 4 | Purification | Chromatography or crystallization | Pure 1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-2-carboxylic acid | — |
Scale-Up and Practical Considerations
- The photochemical cycloaddition step can be performed in batch or flow reactors. Flow photochemistry allows for improved scalability and control over reaction parameters.
- Use of LED light sources at specific wavelengths (e.g., 365 nm) enhances reaction efficiency and avoids the need for specialized glassware.
- Handling of intermediates requires inert atmosphere techniques to prevent degradation.
- Purification is commonly achieved by medium-pressure liquid chromatography (MPLC) or recrystallization.
Research Findings and Characterization
- The bicyclo[2.1.1]hexane derivatives synthesized exhibit rigidified structures confirmed by X-ray crystallography.
- NMR (1H, 13C), IR, and mass spectrometry confirm the successful installation of the pyridin-3-yl group and carboxylic acid.
- Functionalization at the 2-position is regioselective and reproducible.
- Yields are generally moderate to good, with room for optimization depending on substrate and conditions.
Summary Table of Key Literature Sources
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug candidate, particularly in the development of new pharmaceuticals.
Industry: Utilized in the development of new materials with unique properties, such as increased stability and rigidity
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-2-carboxylic acid involves its interaction with specific molecular targets. The rigid bicyclic structure allows for precise binding to enzymes or receptors, potentially inhibiting or activating specific pathways. The pyridine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Positional Isomers and Substituent Effects
- 1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic Acid (): This positional isomer differs in the pyridine attachment (position 2 vs. 3) and carboxylic acid location (position 5 vs. 2). The carboxylic acid at position 5 could influence solubility and steric interactions compared to position 2 .
1-(1,3-Oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic Acid ():
Replacing pyridine with oxazole introduces a smaller heterocycle with reduced aromaticity. Oxazole’s electron-withdrawing nature may decrease basicity compared to pyridine, impacting interactions with charged residues in target proteins. The carboxylic acid at position 5 further distinguishes its spatial arrangement .
Bicyclic Scaffold Modifications
5-(Bicyclo[2.2.1]heptan-2-yl)-1,2,4-oxadiazole-3-carboxylic Acid ():
The bicyclo[2.2.1]heptane scaffold increases ring strain and molecular volume compared to bicyclo[2.1.1]hexane. This modification may enhance metabolic stability but reduce solubility due to greater hydrophobicity .- 1-(Pyridin-3-yl)cyclohexane-1-carboxylic Acid (): Replacing the bicyclohexane with a cyclohexane ring eliminates bridgehead strain, increasing conformational flexibility. This could reduce target selectivity but improve synthetic accessibility. The molecular formula (C₁₂H₁₅NO₂) and weight (205.25 g/mol) differ significantly from the bicyclohexane analog .
Functional Group Variations
- 1-{[(tert-Butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic Acid (): The addition of a Boc-protected amino group introduces steric bulk and alters polarity. Predicted collision cross-section data (e.g., [M+H]+ CCS: 155.0 Ų) suggest distinct physicochemical properties compared to the unmodified carboxylic acid derivative .
1-[3-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic Acid ():
The trifluoromethyl group enhances lipophilicity and metabolic resistance. This modification is common in agrochemicals and pharmaceuticals to improve membrane permeability .
Research Implications and Trends
- Bioactivity : Pyridine-containing bicyclohexanes are explored as kinase inhibitors or GPCR modulators due to their balanced rigidity and solubility .
- Synthetic Challenges : Bicyclo[2.1.1]hexane derivatives require advanced synthetic routes (e.g., strain-release functionalization), whereas cyclohexane analogs are more straightforward .
- Drug Design : Substituent position (e.g., pyridin-3-yl vs. 2-yl) critically impacts target engagement, as seen in related compounds .
Biological Activity
1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-2-carboxylic acid is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclo[2.1.1]hexane core with a pyridine ring and a carboxylic acid functional group, which contribute to its reactivity and interaction with biological targets. Its molecular formula is with a molar mass of approximately 173.24 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃N |
| Molar Mass | 173.24 g/mol |
| Chemical Structure | Chemical Structure |
Pharmacological Properties
Research indicates that 1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-2-carboxylic acid exhibits various pharmacological properties:
- Antimicrobial Activity : The compound has shown potential as an antibacterial agent, especially against strains such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are significant in clinical settings due to their resistance to multiple drugs .
- Antifungal Activity : As part of its bioisosteric applications, the compound has been evaluated for antifungal properties, demonstrating efficacy similar to marketed fungicides when incorporated into their structures .
The mechanism by which 1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-2-carboxylic acid exerts its biological effects involves:
- Enzyme Inhibition : The rigid bicyclic structure allows for precise binding to enzymes or receptors, potentially inhibiting or activating specific biochemical pathways.
- Hydrogen Bonding : The pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing the stability of the compound's binding to its targets.
Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Efficacy : In a study assessing various derivatives of bicyclo[2.1.1]hexanes, it was found that incorporating the bicyclic structure into known antibiotics significantly improved their solubility and bioactivity against resistant bacterial strains .
- Bioisosteric Applications : Research demonstrated that replacing ortho-substituted benzene rings in fungicides with the bicyclo[2.1.1]hexane framework resulted in enhanced water solubility and maintained or improved bioactivity, suggesting a promising avenue for drug design .
Comparative Analysis
To better understand the unique properties of 1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-2-carboxylic acid, a comparison with similar compounds is useful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid | C₁₂H₁₄ClNO₂ | Different position of pyridine substituent |
| Bicyclo[2.2.1]heptane | C₁₂H₁₅N | Alternative bicyclic framework |
| Pyridine derivatives | Varies | Varying additional structures affecting activity |
Q & A
Basic: What are the key challenges in synthesizing 1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-2-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of bicyclo[2.1.1]hexane derivatives often involves strain-inducing reactions due to the compact bicyclic framework. Key steps include:
- Ring-closing strategies : Use of photochemical [2+2] cycloadditions or transition-metal-catalyzed cross-couplings to form the bicyclo[2.1.1]hexane core .
- Pyridine functionalization : Introducing the pyridin-3-yl group via Suzuki-Miyaura coupling or nucleophilic substitution, ensuring regioselectivity .
- Carboxylic acid protection : Temporary protection (e.g., methyl esters) to prevent side reactions during bicyclo formation, followed by hydrolysis .
Optimization requires precise temperature control (e.g., −78°C for sensitive intermediates) and inert atmospheres to avoid oxidation .
Basic: Which spectroscopic techniques are most reliable for confirming the bicyclo[2.1.1]hexane structure and substituent positioning?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Diagnostic signals for bridgehead protons (δ 1.8–2.5 ppm, complex splitting due to axial-equatorial coupling) and pyridine protons (δ 8.0–9.0 ppm) .
- ¹³C NMR : Distinctive bicyclo carbons (δ 25–35 ppm for bridgehead carbons) and carboxylic acid carbonyl (δ 170–175 ppm) .
- X-ray Crystallography : Critical for resolving spatial arrangements, especially to confirm the bicyclo[2.1.1]hexane geometry and pyridine orientation .
- IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
Advanced: How does the bicyclo[2.1.1]hexane framework influence the compound’s conformational rigidity and reactivity in catalytic applications?
Methodological Answer:
- Conformational Analysis : The bicyclo[2.1.1]hexane system imposes severe angle strain, limiting ring flexibility. Computational studies (DFT) reveal energy barriers >20 kcal/mol for ring puckering, making it a rigid scaffold for asymmetric catalysis .
- Reactivity Implications :
Advanced: What strategies resolve enantiomeric purity issues in chiral derivatives of this compound?
Methodological Answer:
- Chiral Chromatography : Use of polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to separate enantiomers .
- Diastereomeric Salt Formation : Co-crystallization with chiral amines (e.g., cinchonidine) to isolate enantiopure carboxylic acid forms .
- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during bicyclo formation to control stereochemistry .
Data Contradiction: How should researchers address discrepancies in reported solubility and stability data across studies?
Methodological Answer:
- Purity Assessment : Validate via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to rule out impurities affecting solubility .
- Controlled Crystallization : Recrystallize from ethyl acetate/hexane mixtures to isolate polymorphs and compare stability under humidity/temperature stress .
- Solvent Effects : Document solvent polarity (e.g., logP calculations) and pH dependencies, as the carboxylic acid group’s ionization (pKa ~4.5) significantly impacts solubility .
Advanced: What computational methods are recommended to predict the compound’s bioactivity or interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with PyRx to model interactions with enzymes (e.g., kinases), leveraging the pyridine moiety’s hydrogen-bonding potential .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ values) with activity data from analogous bicyclo compounds .
- MD Simulations : Analyze conformational stability in aqueous environments (AMBER force field) to predict membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
